Bumetanide sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

28434-74-4 |

|---|---|

Molecular Formula |

C17H19N2NaO5S |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

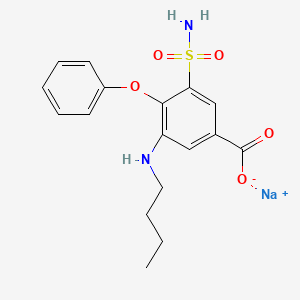

sodium 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate |

InChI |

InChI=1S/C17H20N2O5S.Na/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13;/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23);/q;+1/p-1 |

InChI Key |

QDFGOJHAQZEYQL-UHFFFAOYSA-M |

Canonical SMILES |

CCCCNC1=C(C(=CC(=C1)C(=O)[O-])S(=O)(=O)N)OC2=CC=CC=C2.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Bumetanide Sodium from 4-Chlorobenzoic Acid

This technical guide provides a comprehensive overview of the chemical synthesis of this compound, a potent loop diuretic, commencing from the starting material 4-chlorobenzoic acid. The synthesis involves a multi-step process encompassing sulfonylchlorination, nitration, amination, phenoxylation, reduction, and N-alkylation. This document details the experimental protocols for the core reactions, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Core Synthesis Pathway

The synthesis of bumetanide from 4-chlorobenzoic acid is a well-established route in medicinal chemistry.[1][2] The process transforms the relatively simple starting material through a series of functional group interconversions to arrive at the complex final active pharmaceutical ingredient.

The overall workflow for the synthesis is depicted below.

Caption: Overall synthetic workflow from 4-chlorobenzoic acid to this compound.

Detailed Experimental Protocols and Data

The following sections provide detailed methodologies for the key transformations in the synthesis of bumetanide.

Step 1: Sulfonylchlorination of 4-Chlorobenzoic Acid

The initial step involves the introduction of a chlorosulfonyl group onto the 4-chlorobenzoic acid ring using chlorosulfonic acid.[1][2]

-

Reaction: 4-Chlorobenzoic acid is reacted with chlorosulfonic acid.

-

Product: 4-Chloro-3-chlorosulfonylbenzoic Acid.

| Parameter | Value | Reference |

| Reagents | 4-Chlorobenzoic Acid, Chlorosulfonic Acid | [1],[2] |

| Reaction Temperature | 120-140°C | [3] |

| Reaction Time | 2-5 hours | [3] |

Step 2: Nitration

The subsequent step is the nitration of the aromatic ring to introduce a nitro group, yielding 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.[1][2]

-

Reaction: 4-Chloro-3-chlorosulfonylbenzoic acid is treated with a nitrating agent.

-

Product: 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic Acid.

| Parameter | Value | Reference |

| Reagents | 4-Chloro-3-chlorosulfonylbenzoic Acid, Nitric Acid | [1],[2] |

| Conditions | Typically performed in a strong acid medium | [4] |

Step 3: Ammonolysis

The chlorosulfonyl group is then converted to a sulfamoyl group by reaction with ammonia.[1][2]

-

Reaction: 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic acid is reacted with ammonia.

| Parameter | Value | Reference |

| Reagents | 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic Acid, Ammonia | [1],[2] |

| Temperature | 0-5°C, then warmed to room temperature | [8] |

| Reaction Time | 2.5 hours | [8] |

Step 4: Phenoxylation

This step involves a nucleophilic aromatic substitution where the chlorine atom is displaced by a phenoxy group.[9]

-

Reaction: 4-Chloro-3-nitro-5-sulfamoylbenzoic acid is reacted with sodium phenolate.[1][2]

-

Product: 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid.

| Parameter | Value | Reference |

| Reagents | 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid, Sodium Phenolate | [1],[2] |

| Conditions | The reaction is a nucleophilic aromatic substitution. | [9] |

Step 5: Reduction of the Nitro Group

The nitro group is reduced to an amino group, which is a key step towards the final product.[2]

-

Reaction: The nitro group of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid is reduced.

-

Product: 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid.[10][11][12]

-

Catalyst: Palladium on carbon (Pd/C) is commonly used.[2]

| Parameter | Value | Reference |

| Reagents | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid, Hydrogen (H2) | [2] |

| Catalyst | Palladium on Carbon (Pd/C) | [2] |

| Pressure | 100 psi | [13] |

| Temperature | 40-45°C | [13] |

| Reaction Time | 6 hours | [13] |

Step 6: N-Butylation

The final step in the formation of the bumetanide free base is the alkylation of the newly formed amino group with a butyl group. Several methods exist for this transformation.

-

Reaction: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is reacted with a butylating agent.

-

Product: Bumetanide (3-Butylamino-4-phenoxy-5-sulfamoylbenzoic acid).

References

- 1. Bumetanide - Wikipedia [en.wikipedia.org]

- 2. Bumetanide synthesis - chemicalbook [chemicalbook.com]

- 3. CN115677544A - Preparation method of bumetanide - Google Patents [patents.google.com]

- 4. CN1011779B - Synthesis method of diuretic butylated URAMINE - Google Patents [patents.google.com]

- 5. 4-Chloro-3-nitro-5-sulfamoylbenzoic acid | 22892-96-2 | FC05834 [biosynth.com]

- 6. 4-Chloro-3-nitro-5-sulfamoylbenzoic acid. | Advent [adventchembio.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. prepchem.com [prepchem.com]

- 9. chegg.com [chegg.com]

- 10. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [precision.fda.gov]

- 12. 28328-54-3|3-Amino-4-phenoxy-5-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]

- 13. ijrpc.com [ijrpc.com]

The Pharmacological Profile and Therapeutic Applications of Bumetanide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bumetanide is a potent loop diuretic that exerts its pharmacological effects through the reversible inhibition of the Na-K-2Cl cotransporter, primarily in the thick ascending limb of the loop of Henle. This action leads to a significant increase in the renal excretion of sodium, chloride, and water, making it a cornerstone in the management of edema associated with congestive heart failure, hepatic cirrhosis, and renal disease. With a rapid onset and short duration of action, bumetanide offers a predictable and titratable diuretic response. This technical guide provides a comprehensive overview of the pharmacological profile of bumetanide, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Furthermore, it delves into its established and emerging therapeutic applications, supported by clinical trial data. Detailed experimental protocols for key preclinical and clinical assessments are provided to facilitate further research and development.

Pharmacological Profile

Mechanism of Action

Bumetanide's primary mechanism of action is the inhibition of the Na-K-2Cl cotransporter isoform 2 (NKCC2), located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1] By binding to the chloride-binding site of the transporter, bumetanide blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream.[2] This inhibition disrupts the generation of the hypertonic renal medulla, thereby impairing the kidney's ability to concentrate urine. The increased luminal concentration of these ions leads to a profound diuretic and natriuretic effect.[3] Bumetanide also has a secondary, weaker inhibitory effect on the NKCC1 isoform, which is more widely distributed throughout the body.[4]

Signaling Pathway of Bumetanide's Diuretic Action

Caption: Mechanism of action of Bumetanide in the kidney.

Pharmacokinetics

The pharmacokinetic profile of bumetanide is characterized by rapid absorption, high plasma protein binding, and a short elimination half-life.

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~80% | [5] |

| Time to Peak Plasma Concentration (Oral) | 30-60 minutes | [6] |

| Protein Binding | 97% | [4] |

| Metabolism | Hepatic (oxidation of the N-butyl side chain) | [3] |

| Elimination Half-life | 1-1.5 hours | [6] |

| Excretion | Primarily renal (as unchanged drug and metabolites) | [3] |

Pharmacodynamics

The pharmacodynamic effects of bumetanide are directly related to its diuretic and natriuretic properties. The onset of diuresis after oral administration occurs within 30 to 60 minutes, with a peak effect at 1 to 2 hours.[6] The duration of action is typically 4 to 6 hours.[7] On a weight basis, bumetanide is approximately 40 times more potent than furosemide.[6]

| Parameter | Effect | Reference |

| Urinary Excretion | Increased excretion of Na+, Cl-, K+, Ca2+, Mg2+ | [1] |

| Urine Volume | Significantly increased | [7] |

| Systemic Vascular Resistance | May be reduced due to volume depletion | - |

| Renal Blood Flow | May be increased | [7] |

Therapeutic Uses

Bumetanide is primarily indicated for the treatment of edema associated with several clinical conditions.

Edema Associated with Congestive Heart Failure

Bumetanide is a first-line therapy for managing fluid overload in patients with congestive heart failure.[8] Its potent and rapid diuretic effect helps to alleviate symptoms of pulmonary and peripheral edema.

Edema Associated with Hepatic Disease

In patients with cirrhosis and ascites, bumetanide is used to promote fluid and sodium excretion.[9] Careful monitoring of electrolytes and renal function is crucial in this patient population.

Edema Associated with Renal Disease

Bumetanide is effective in managing edema in patients with renal impairment, including nephrotic syndrome.[10] Higher doses may be required in patients with severe renal insufficiency.

Off-Label Uses

Bumetanide has been investigated for off-label uses, including the treatment of hypertension, although it is not considered a first-line agent for this indication.[1] There is also emerging research into its potential role in neurological disorders, such as neonatal seizures and autism, due to its inhibitory effects on the NKCC1 cotransporter in the brain.[4]

Experimental Protocols

Preclinical Evaluation of Diuretic Activity in an Animal Model

This protocol outlines a typical experiment to assess the diuretic, natriuretic, and kaliuretic activity of bumetanide in a canine model.

Objective: To determine the dose-dependent diuretic effect of intravenously administered bumetanide.

Animals: Male beagle dogs (n=6 per group), weighing 10-15 kg.

Procedure:

-

Hydration: Dogs are hydrated with an intravenous infusion of a hypotonic saline solution at a constant rate.

-

Baseline Urine Collection: Urine is collected via an indwelling bladder catheter for a 30-minute baseline period to determine basal urine flow and electrolyte excretion.

-

Drug Administration: Bumetanide (or vehicle control) is administered intravenously as a bolus dose at varying concentrations (e.g., 0.01, 0.03, 0.1 mg/kg).

-

Urine Collection: Urine is collected in 30-minute intervals for a period of 4 hours post-administration.

-

Sample Analysis: Urine volume is measured for each collection period. Urine and plasma samples are analyzed for sodium, potassium, and chloride concentrations using ion-selective electrodes.

-

Data Analysis: The diuretic (change in urine volume), natriuretic (change in sodium excretion), and kaliuretic (change in potassium excretion) responses are calculated and compared to baseline and vehicle control groups.

Experimental Workflow for Preclinical Diuretic Activity Assay

Caption: Workflow for assessing diuretic activity in an animal model.

Clinical Trial Protocol for Bumetanide in Heart Failure

This protocol provides a representative design for a clinical trial evaluating the efficacy and safety of bumetanide in patients with chronic heart failure and edema.

Title: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Oral Bumetanide in Patients with Chronic Heart Failure and Fluid Overload.

Primary Objective: To assess the change in body weight from baseline to Day 7 in patients treated with bumetanide compared to placebo.

Secondary Objectives:

-

To evaluate changes in signs and symptoms of congestion (e.g., edema, dyspnea).

-

To assess changes in serum electrolytes and renal function.

-

To evaluate the safety and tolerability of bumetanide.

Inclusion Criteria:

-

Age ≥ 18 years.

-

Diagnosis of chronic heart failure (NYHA Class II-IV).

-

Clinical evidence of fluid overload (e.g., peripheral edema, ascites).

Exclusion Criteria:

-

Severe renal impairment (e.g., eGFR < 30 mL/min/1.73m²).

-

Hypotension (systolic blood pressure < 90 mmHg).

-

Known hypersensitivity to bumetanide or sulfonamides.

Study Design:

-

Screening Period (up to 14 days): Assess eligibility and obtain informed consent.

-

Randomization: Eligible patients are randomized in a 1:1 ratio to receive either oral bumetanide (e.g., 1 mg once daily) or a matching placebo.

-

Treatment Period (7 days): Patients self-administer the study drug daily.

-

Assessments:

-

Daily: Body weight, vital signs, and assessment of edema and dyspnea.

-

Baseline and Day 7: Serum electrolytes (Na+, K+, Cl-), blood urea nitrogen (BUN), and serum creatinine.

-

Adverse Event Monitoring: Throughout the study.

-

-

Statistical Analysis: The primary endpoint (change in body weight) will be analyzed using an analysis of covariance (ANCOVA) with baseline body weight as a covariate.

Logical Flow of a Clinical Trial for Bumetanide in Heart Failure

Caption: Flow diagram of a typical clinical trial for Bumetanide.

Adverse Effects and Drug Interactions

The most common adverse effects of bumetanide are related to its diuretic action and include electrolyte imbalances such as hypokalemia, hyponatremia, and hypochloremia.[10] Other potential side effects include dizziness, hypotension, and muscle cramps.[7]

Clinically Significant Drug Interactions:

| Interacting Drug Class | Potential Effect | Management |

| Aminoglycoside Antibiotics | Increased risk of ototoxicity | Avoid concomitant use if possible; monitor auditory function. |

| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Attenuation of the diuretic effect | Monitor diuretic response and adjust bumetanide dose as needed. |

| Antihypertensive Agents | Potentiation of hypotensive effects | Monitor blood pressure closely, especially during initiation of therapy. |

| Lithium | Reduced renal clearance of lithium, increasing the risk of toxicity | Monitor serum lithium levels and adjust lithium dosage. |

| Digoxin | Increased risk of digoxin toxicity in the presence of hypokalemia | Monitor serum potassium levels and supplement as necessary. |

Conclusion

Bumetanide remains a valuable therapeutic agent in the management of edematous states. Its well-characterized pharmacological profile, potent diuretic efficacy, and rapid onset of action make it a reliable choice for clinicians. A thorough understanding of its mechanism of action, pharmacokinetics, and potential for adverse effects and drug interactions is essential for its safe and effective use. Future research may further elucidate its role in non-traditional therapeutic areas, expanding its clinical utility.

References

- 1. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bumetanide inhibits (Na + K + 2Cl) co-transport at a chloride site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Bumetanide - Wikipedia [en.wikipedia.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Pharmacology of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical trial of bumetanide versus furosemide in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diuretic Treatment in Patients with Heart Failure: Current Evidence and Future Directions – Part I: Loop Diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Potent Diuretic: Early Research and Discovery of Bumetanide's Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetanide, a potent loop diuretic, emerged from systematic medicinal chemistry efforts in the early 1970s. Its discovery was a result of extensive structure-activity relationship (SAR) studies on a series of 3-amino-5-sulfamoylbenzoic acid derivatives.[1] This whitepaper delves into the foundational research that elucidated the diuretic effects of bumetanide, providing a technical overview of the key experiments, their methodologies, and the quantitative data that established its pharmacological profile. The focus is on the early investigations that predate the molecular identification of its target, the Na-K-2Cl cotransporter (NKCC2).

The Genesis of Bumetanide: Structure-Activity Relationship Studies

The journey to bumetanide was a classic example of drug discovery through iterative chemical synthesis and biological screening. Researchers, notably P.W. Feit, synthesized and evaluated a large number of 3-amino-5-sulfamoylbenzoic acid derivatives to identify compounds with superior diuretic potency.[1]

Experimental Protocols

Synthesis of Bumetanide and its Derivatives:

The synthesis of bumetanide was first described by Feit in 1971.[1] The general synthetic scheme involved the use of 4-chlorobenzoic acid as a starting material. A common route of synthesis is outlined below:

-

Sulfonylation and Nitration: 4-chlorobenzoic acid undergoes sulfonylchlorination followed by nitration to introduce the sulfamoyl and nitro groups to the benzene ring.

-

Amination: The chlorosulfonyl group is then reacted with ammonia to form the sulfonamide.

-

Phenoxy Group Introduction: The chloro group is displaced by a phenoxy group through reaction with sodium phenolate.

-

Nitro Group Reduction: The nitro group is reduced to an amino group.

-

Alkylation: Finally, the amino group is alkylated with a butyl group to yield bumetanide.

The purity of the synthesized compounds was routinely checked using techniques such as thin-layer chromatography, infrared and NMR spectroscopy, and elemental analysis.[1]

Evaluation of Diuretic Activity in Animal Models:

The primary screening of the synthesized compounds for diuretic activity was conducted in animal models, most notably in dogs.[1] This model proved to be a valuable translational tool for assessing the diuretic potential of these compounds in humans.[1]

-

Animal Subjects: Mongrel dogs of either sex were typically used.

-

Anesthesia and Catheterization: The animals were anesthetized, and their bladders were catheterized for urine collection.

-

Hydration: A continuous intravenous infusion of a solution like lactated Ringer's was administered to maintain a steady state of hydration and urine flow.

-

Drug Administration: The test compounds, including bumetanide and reference diuretics like furosemide, were administered intravenously.

-

Urine Collection and Analysis: Urine samples were collected at timed intervals before and after drug administration. The volume of urine was measured, and samples were analyzed for sodium, potassium, and chloride concentrations using flame photometry.

-

Data Analysis: The diuretic effect was quantified by measuring the increase in urine output and electrolyte excretion compared to pre-drug baseline levels.

Data Presentation

The structure-activity relationship studies revealed key chemical features necessary for potent diuretic activity. The following table summarizes the general findings from these early investigations:

| Chemical Modification | Effect on Diuretic Potency |

| 3-Amino Group Substitution | The n-butyl group was found to be optimal for high potency. |

| 4-Phenoxy Group | The presence of a phenoxy group at this position contributed significantly to the diuretic effect. |

| 5-Sulfamoyl Group | An unsubstituted sulfamoyl group was crucial for activity. |

Elucidation of Diuretic Effects in Humans: Early Clinical Studies

Following the promising results from preclinical studies, the diuretic effects of bumetanide were investigated in humans in the early 1970s. These studies aimed to characterize its potency, onset and duration of action, and its effects on electrolyte excretion, often in comparison to the existing loop diuretic, furosemide.

Experimental Protocols

Acute Clearance Studies in Healthy Volunteers:

To determine the site and mechanism of action of bumetanide in the human kidney, acute clearance studies were performed in healthy male subjects.[2]

-

Subject Preparation: Subjects were maintained in a state of water diuresis (by oral water loading) or hydropenia (fluid restriction).

-

Catheterization: An indwelling catheter was placed in the bladder for timed urine collections.

-

Infusions: An intravenous infusion of inulin was administered to measure the glomerular filtration rate (GFR).

-

Drug Administration: Bumetanide was administered as an intravenous infusion or orally.

-

Blood and Urine Sampling: Blood and urine samples were collected at precise intervals.

-

Analysis: Urine and plasma samples were analyzed for inulin, sodium, potassium, chloride, and other electrolytes. Solute-free water formation and reabsorption were calculated.

Data Presentation

These early clinical studies provided key quantitative data on the pharmacodynamics of bumetanide.

Table 1: Pharmacodynamic Profile of Bumetanide in Early Clinical Studies

| Parameter | Finding | Reference |

| Potency vs. Furosemide | Approximately 40 times more potent on a weight basis. | [3] |

| Onset of Action (Oral) | Within 30-60 minutes. | [4] |

| Peak Effect (Oral) | At approximately 1-2 hours. | [4] |

| Duration of Action (Oral) | About 4-6 hours. | [4] |

| Fractional Sodium Excretion | Peak increment of approximately 15% of the filtered load. | [2] |

Table 2: Effect of Intravenous Bumetanide on Urinary Electrolyte Excretion in Healthy Volunteers (Dose-Response)

| IV Bumetanide Dose | Urine Volume | Sodium Excretion | Potassium Excretion | Chloride Excretion |

| Low Dose | Significant Increase | Significant Increase | Moderate Increase | Significant Increase |

| High Dose | Further Increase | Further Increase | Further Increase | Further Increase |

Note: This table represents the general dose-dependent trend observed in early studies. Specific quantitative values varied between studies.

Early Understanding of the Mechanism of Action

The early research, conducted before the identification of the Na-K-2Cl cotransporter, correctly pinpointed the primary site of action of bumetanide to the thick ascending limb of the loop of Henle.[2] The evidence for this was derived from the clearance studies:

-

Inhibition of Free Water Reabsorption: In hydropenic subjects, bumetanide virtually abolished the reabsorption of free water, a key function of the ascending limb.[2]

-

No Change in Solute-Free Water Formation: During water diuresis, bumetanide did not alter the formation of solute-free water, indicating its action was distal to the proximal tubule.[2]

Some studies also suggested a secondary, minor effect on the proximal tubule, as evidenced by a mild increase in phosphate and bicarbonate excretion.[2]

Visualization of the Early Mechanistic Hypothesis

The following diagram illustrates the understanding of bumetanide's mechanism of action based on the early research. It depicts the nephron and highlights the primary site of ion transport inhibition.

Caption: Early conceptualization of bumetanide's action on the nephron.

The following diagram illustrates the workflow of the early clinical studies designed to characterize the diuretic effect of bumetanide.

Caption: Workflow of early human diuretic studies.

Conclusion

The early research on bumetanide in the 1970s laid a robust foundation for its clinical use. Through systematic chemical synthesis and rigorous pharmacological and clinical evaluation, its high potency as a loop diuretic was established. The experimental approaches, though lacking the molecular tools of today, were elegantly designed to pinpoint its primary site of action within the nephron and to quantify its effects on water and electrolyte balance. This foundational work not only introduced a valuable therapeutic agent but also contributed to the broader understanding of renal physiology and the pharmacology of diuretics.

References

- 1. Cerebral Edema in Traumatic Brain Injury: a Historical Framework for Current Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Papers Past | Parliamentary Papers | Appendix to the Journals of the House of Representatives | 1902 Session I | EDUCATION: TWENTY-FIFTH ANNUAL REPORT OF THE... [paperspast.natlib.govt.nz]

- 4. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]

Bumetanide's Role in Regulating Intracellular Chloride in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the loop diuretic bumetanide and its significant role in the regulation of intracellular chloride ([Cl⁻]i) in neurons. Bumetanide's ability to modulate neuronal chloride homeostasis has garnered considerable interest for its therapeutic potential in a variety of neurological and psychiatric disorders. This document details the core mechanism of action, presents quantitative data on its effects, outlines key experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of NKCC1

Bumetanide's primary mechanism of action in the central nervous system (CNS) is the inhibition of the Na-K-Cl cotransporter 1 (NKCC1), a protein encoded by the SLC12A2 gene.[1][2] NKCC1 is a cation-chloride cotransporter that facilitates the influx of sodium, potassium, and chloride ions into the cell.[3] In most mature neurons, the expression of NKCC1 is relatively low compared to the K-Cl cotransporter 2 (KCC2), which extrudes chloride. This balance maintains a low intracellular chloride concentration, allowing the neurotransmitter γ-aminobutyric acid (GABA) to exert its canonical inhibitory effect through hyperpolarization upon binding to GABA-A receptors.[4][5]

However, in developing neurons and in certain pathological states such as epilepsy, trauma, and some neurodevelopmental disorders, the expression or activity of NKCC1 is elevated relative to KCC2.[6][7][8] This leads to an accumulation of intracellular chloride, causing GABA-A receptor activation to be depolarizing and, in some cases, excitatory.[6][7] Bumetanide, by blocking NKCC1, reduces the influx of chloride, thereby lowering the intracellular chloride concentration and restoring the hyperpolarizing, inhibitory action of GABA.[1][2][9] This shift in GABAergic signaling is the primary rationale for investigating bumetanide as a therapeutic agent for various neurological conditions.[1][9]

Quantitative Data on Bumetanide's Effects

The following tables summarize key quantitative data regarding bumetanide's potency, its impact on neuronal chloride concentration, and its use in preclinical and clinical settings.

Table 1: Potency of Bumetanide on NKCC Transporters

| Transporter | Species/Cell Line | IC50 | Reference(s) |

| hNKCC1A | Human | 0.68 µM | [4] |

| hNKCC2A | Human | 4.0 µM | [4] |

| NKCC1 | Rat (erythrocytes) | ~0.33 µM | [10] |

| NKCC2 | Rat (mTAL) | ~0.33 µM | [10] |

| NKCC1 | HEK-293 cells (human) | 0.16 ± 0.03 µM | [11] |

| NKCC1 | HEK-293 cells (rat) | 2.4 ± 0.7 µM | [11] |

Table 2: Effect of Bumetanide on Intracellular Chloride Concentration ([Cl⁻]i) and GABA Reversal Potential (EGABA) in Neurons

| Neuronal Preparation | Bumetanide Concentration | Effect on [Cl⁻]i or EGABA | Reference(s) |

| Postnatal day 2 rat neocortical neurons | 20 µM | 12 mV hyperpolarizing shift in EGABA (calculated 10 mM decrease in [Cl⁻]i) | [12] |

| Postnatal day 4–6 rat CA1 pyramidal neurons | 10 µM | 3 mV hyperpolarizing shift in EGABA (calculated 3 mM decrease in [Cl⁻]i) | [12] |

| Embryonic day 14 dorsal root ganglion neurons | 10 µM | [Cl⁻]i decreased from 44 ± 2 mM to 20 ± 1 mM | [13] |

| Cultured neurons (DIV6-7) | 30 µM | ECl shifted from -49.25 ± 3.47 mV to -62.67 ± 5.8 mV | [14] |

Table 3: Dosages of Bumetanide Used in Preclinical and Clinical Studies

| Study Type | Model/Population | Dosage | Route of Administration | Observed Effects | Reference(s) |

| Preclinical (Animal Model) | Ischemic stroke (rats) | 0.3 - 0.5 mg/kg daily | Intraperitoneal (ip) | Improved memory and brain outcomes | [5] |

| Preclinical (Animal Model) | APOE4 mouse model of Alzheimer's | 0.2 mg/kg daily for 8 weeks | Intraperitoneal (ip) | Ameliorated memory deficits | [5] |

| Clinical Trial | Children with Autism Spectrum Disorder | 1 mg daily (0.5 mg twice daily) | Oral | Significant reduction in CARS scores | [15][16] |

| Clinical Trial | Children with Autism Spectrum Disorder | 0.5 mg twice daily for 6 months | Oral | No significant difference from placebo on CARS | [17] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of bumetanide's effects. Below are outlines of key experimental protocols.

Gramicidin-Perforated Patch-Clamp Recording for [Cl⁻]i Measurement

This technique allows for the electrophysiological recording of neuronal activity without disturbing the native intracellular chloride concentration.

-

Pipette Solution Preparation: Prepare a standard internal solution (e.g., 150 mM KCl, 10 mM HEPES, 2 mM MgATP, 10 mM Na₂-phosphocreatine, 5 mM EGTA).[18] Dissolve gramicidin in DMSO to create a stock solution (e.g., 20 mg/ml).[18] Add the gramicidin stock to the internal solution to a final concentration of 20-60 µg/ml.[18]

-

Pipette Filling: Backfill the patch pipette with the gramicidin-containing internal solution, ensuring the tip is initially filled with gramicidin-free solution to facilitate giga-seal formation.[18]

-

Seal Formation and Perforation: Approach a neuron and form a high-resistance (gigaohm) seal. Monitor the series resistance. Perforation of the membrane by gramicidin will be indicated by a gradual decrease in series resistance over 20-30 minutes to a stable value, typically below 70 MΩ.[18]

-

Recording: Once a stable, low series resistance is achieved, record GABA-A receptor-mediated currents in response to agonist application (e.g., GABA or muscimol) at various holding potentials to determine the reversal potential (EGABA), which is indicative of the intracellular chloride concentration.[18]

Two-Photon Microscopy for Intracellular Chloride Imaging with MQAE

This method enables the visualization and quantification of intracellular chloride dynamics in living cells.

-

Dye Loading: Incubate acute brain slices or cultured neurons with the chloride-sensitive fluorescent dye N-(6-methoxyquinolyl) acetoethyl ester (MQAE).[3][6] For in vivo imaging, cortical cells can be labeled using a multicell bolus loading procedure.[6]

-

Two-Photon Imaging Setup: Utilize a two-photon laser scanning microscope for deep-tissue imaging with reduced phototoxicity and photobleaching compared to conventional fluorescence microscopy.[9]

-

Image Acquisition: Acquire fluorescence images of MQAE-loaded neurons. The fluorescence intensity of MQAE is inversely proportional to the intracellular chloride concentration.[1]

-

Data Analysis: Monitor changes in MQAE fluorescence over time to assess dynamic changes in [Cl⁻]i in response to neuronal activity or pharmacological manipulations, such as the application of bumetanide.[1][6]

Immunohistochemistry for NKCC1 and KCC2 Expression

This technique allows for the visualization of the cellular and subcellular localization of the key chloride transporters.

-

Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain tissue.[19] Generate 40 µm thick brain sections using a vibratome.[19]

-

Antigen Retrieval and Blocking: Perform pretreatment steps, including sodium borohydride treatment to reduce background fluorescence.[19] Block non-specific antibody binding using a solution containing normal serum.[19]

-

Primary Antibody Incubation: Incubate the sections with primary antibodies against NKCC1 (e.g., rabbit polyclonal) and KCC2 (e.g., rabbit polyclonal) overnight at 4°C.[19][20]

-

Secondary Antibody Incubation and Visualization: Wash the sections and incubate with fluorophore-conjugated secondary antibodies (e.g., donkey anti-rabbit Cy3).[19]

-

Imaging: Mount the sections and visualize the distribution and intensity of NKCC1 and KCC2 immunoreactivity using a fluorescence or confocal microscope.[20]

Visualizations

The following diagrams illustrate the key concepts and workflows related to bumetanide's role in neuronal chloride regulation.

Caption: Mechanism of bumetanide action on a neuron with elevated intracellular chloride.

Caption: A typical experimental workflow to assess bumetanide's effect on neuronal chloride.

Caption: Rationale for bumetanide's use in neurological disorders with altered chloride homeostasis.

Conclusion

Bumetanide's role as an inhibitor of the NKCC1 cotransporter provides a targeted mechanism for modulating intracellular chloride concentrations in neurons. This action is particularly relevant in the context of developmental neurobiology and in pathological conditions where a dysregulation of chloride homeostasis leads to aberrant excitatory GABAergic signaling. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of bumetanide and other modulators of neuronal chloride transporters. While clinical trial results have been mixed, the underlying scientific premise remains a compelling area of investigation for novel treatments of a range of neurological disorders. Continued research into the precise mechanisms and the development of more CNS-penetrant and selective NKCC1 inhibitors hold promise for the future of this therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two-photon chloride imaging using MQAE in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Evaluation of bumetanide as a potential therapeutic agent for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two-photon chloride imaging using MQAE in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gramicidin perforated patch recording technique [jstage.jst.go.jp]

- 8. Efficacy of bumetanide in animal models of ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two-photon chloride imaging in neurons of brain slices | Institut für Physiologie [physiologie2.uni-tuebingen.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Novel determinants of the neuronal Cl− concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Intracellular chloride concentration influences the GABAA receptor subunit composition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bumetanide Therapeutic Effect in Children and Adolescents With Autism Spectrum Disorder: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A randomised controlled trial of bumetanide in the treatment of autism in children - PMC [pmc.ncbi.nlm.nih.gov]

- 17. French pharma firms terminate trials of bumetanide for autism | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

- 18. Estimate of the Chloride Concentration in a Central Glutamatergic Terminal: A Gramicidin Perforated-Patch Study on the Calyx of Held | Journal of Neuroscience [jneurosci.org]

- 19. blabbucket.s3.amazonaws.com [blabbucket.s3.amazonaws.com]

- 20. mdpi.com [mdpi.com]

Bumetanide: A Technical Guide to Exploratory Research for Novel Therapeutic Targets

An In-depth Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Bumetanide, a potent loop diuretic, has been a cornerstone in the management of edematous conditions for decades.[1][2] Its primary, well-characterized mechanism involves the inhibition of the Na-K-Cl cotransporter 2 (NKCC2) in the ascending loop of Henle, leading to powerful diuresis.[3][4][5] However, a growing body of preclinical and clinical research is repositioning this established drug as a candidate for a range of central nervous system (CNS) disorders and other complex diseases. This exploratory research is centered on bumetanide's inhibitory action on NKCC1, an isoform of the cotransporter widely expressed in the brain and other tissues.[4][6][7] This guide provides a comprehensive technical overview of the core mechanism, novel therapeutic applications, quantitative data from key studies, detailed experimental protocols, and the significant challenges facing the translation of bumetanide from a diuretic to a neuromodulatory agent.

Core Mechanism in Novel Targets: NKCC1 Inhibition and GABAergic Modulation

The therapeutic potential of bumetanide in the CNS is primarily linked to its ability to modulate the function of the neurotransmitter γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the mature brain. This modulation is achieved through the inhibition of the NKCC1 cotransporter.

2.1 The Role of NKCC1 in Neuronal Chloride Homeostasis NKCC1 is a membrane protein that transports sodium (Na+), potassium (K+), and chloride (Cl-) ions into the cell.[8] In neurons, it is a key regulator of the intracellular chloride concentration ([Cl⁻]i).[3][4][9] The balance between the chloride-importing activity of NKCC1 and the chloride-extruding activity of the Potassium-Chloride Cotransporter 2 (KCC2) determines the electrochemical gradient for chloride.

2.2 The "GABAergic Switch" The function of GABAᴀ receptors, which are ligand-gated chloride channels, is critically dependent on this chloride gradient.

-

In Mature Neurons: KCC2 expression is high and NKCC1 expression is relatively low, resulting in a low [Cl⁻]i. When GABA binds to its receptor, chloride ions flow into the cell, causing hyperpolarization and inhibiting neuronal firing.[9]

-

In Immature Neurons and Pathological States: NKCC1 expression is dominant, leading to a high [Cl⁻]i.[9] In these situations, the opening of GABAᴀ receptor channels causes an efflux of chloride ions, leading to depolarization and an excitatory, rather than inhibitory, effect.[4][9][10] This phenomenon is often referred to as the "GABAergic switch."

Bumetanide's therapeutic hypothesis in neurological disorders is that by inhibiting NKCC1, it can reduce the abnormally high [Cl⁻]i in affected neurons. This action aims to restore the hyperpolarizing, inhibitory function of GABA, thereby reducing neuronal hyperexcitability that underlies conditions like epilepsy and potentially ameliorating signaling imbalances in neurodevelopmental disorders.[4][7][9][10]

Novel Therapeutic Target Areas

Neurodevelopmental and Psychiatric Disorders

3.1.1 Autism Spectrum Disorder (ASD) The core hypothesis for using bumetanide in ASD is that it can correct an imbalance between excitatory and inhibitory neurotransmission by restoring GABA's inhibitory role.[10][11] Early, small-scale open-label and pilot studies reported positive effects, particularly on communicative and cognitive abilities.[10][12] However, two large, international Phase III randomized controlled trials (SIGN1 and SIGN2) were terminated early as they failed to demonstrate a statistically significant difference between bumetanide and placebo on the primary endpoint, the Childhood Autism Rating Scale 2 (CARS2) total score.[13][14] This highlights a significant challenge in translating promising early results into definitive clinical efficacy, suggesting that biomarkers may be needed to identify a subset of individuals who might benefit.[13]

| Table 1: Selected Clinical Trial Data for Bumetanide in ASD | |

| Study/Endpoint | Result |

| Open-Label Trial (n=6)[10] | |

| Communicative & Cognitive Abilities (PASS) | Marked or very marked improvement in 4 of 6 children. |

| RCT (n=80)[11] | |

| CARS Score Change (6 months) | Statistically significant decrease in bumetanide group vs. placebo (p < 0.001). |

| SIGN1 & SIGN2 Phase III Trials (n=422)[14] | |

| CARS2 Score Change (26 weeks) | No statistically significant difference between bumetanide and placebo groups. |

3.1.2 Schizophrenia Research into bumetanide for schizophrenia is also predicated on the GABA dysfunction hypothesis.[15] The clinical evidence is currently mixed and limited. A case report described a significant reduction in hallucinations in an adolescent following long-term treatment.[15][16] A subsequent double-blind clinical trial also reported positive effects on hallucinations.[17] However, another randomized trial found a lack of effect of bumetanide on the positive and negative symptoms of schizophrenia.[18][19] These conflicting results indicate that further, larger-scale investigations are necessary to determine any potential therapeutic value.[19]

Neurological Disorders

3.2.1 Epilepsy and Seizures Bumetanide has shown considerable promise in preclinical models of epilepsy. The rationale is particularly strong for neonatal seizures, where GABAergic transmission is known to be excitatory.[9] Studies in animal models demonstrate that bumetanide can suppress epileptiform activity and reduce seizures.[6][20] Importantly, research also suggests that bumetanide can restore the efficacy of benzodiazepines (e.g., diazepam) in treating status epilepticus, a condition where these first-line drugs often lose effectiveness as seizures progress.[20][21][22]

| Table 2: Preclinical Efficacy of Bumetanide in Rodent Seizure Models | |

| Model/Parameter | Result |

| Kainic Acid-Induced Seizures (in vivo)[20] | |

| Epileptiform Activity Duration | Significantly reduced compared to vehicle-treated mice. |

| Pilocarpine-Induced Seizures (in vivo)[20] | |

| Percent Time in Epileptiform Activity | 20.7% (Bumetanide) vs. 42.8% (Vehicle) (p = 0.011). |

| Kindling Model (in vivo)[23] | |

| Phenobarbital Potentiation | Prodrug BUM5 was more efficacious than bumetanide in potentiating anticonvulsant effect. |

3.2.2 Alzheimer's Disease (AD) Bumetanide has recently emerged as a candidate for AD treatment through in silico computational analyses.[24][25] These studies identified bumetanide as a top candidate for reversing the transcriptomic signatures associated with the APOE4 risk allele for AD.[24][26] In APOE4 animal models, bumetanide treatment has been shown to improve memory deficits and reduce amyloid plaque load.[24][26] Furthermore, analysis of electronic health records has suggested that patients exposed to bumetanide have a 35-70% lower incidence of AD.[24][25] However, a more recent study designed to establish a clear timeline between drug exposure and diagnosis failed to replicate this association.[27] An intriguing aspect of this research is the finding that bumetanide's efficacy in animal models may occur at brain concentrations below the levels required for significant NKCC1 inhibition, suggesting potential non-NKCC1 or peripheral mechanisms of action.[24][25]

Oncology

The exploration of bumetanide in cancer is an emerging field. Historically, it has been used to manage edema and malignant effusions in cancer patients.[28] The modern therapeutic hypothesis is based on the role of NKCC1 in fundamental cellular processes that are hijacked by cancer, such as cell volume regulation, proliferation, and migration. By inhibiting NKCC1, bumetanide could potentially disrupt these processes in cancer cells. This area of research is significantly less developed than the neurological applications but represents a potential future avenue for investigation.

Experimental Protocols

4.1 Protocol 1: Randomized Controlled Trial for ASD (Synthesized) This protocol is a synthesized representation based on methodologies described in clinical trial literature.[11][14]

-

Patient Recruitment: Enroll children aged 3-12 years diagnosed with ASD based on DSM-5 criteria and a Childhood Autism Rating Scale (CARS) score ≥ 30.

-

Randomization: Double-blindly randomize participants into two groups: Group 1 (Bumetanide, 0.5 mg twice daily) and Group 2 (Placebo).

-

Treatment Period: Administer the assigned treatment for a duration of 6 months.

-

Efficacy Assessment: The primary endpoint is the change in the total CARS score from baseline to the end of the 6-month treatment period. Secondary endpoints include the Social Responsiveness Scale (SRS-2) and the Clinical Global Impression (CGI) scale.

-

Safety Monitoring: Conduct regular monitoring of blood electrolytes (especially potassium), renal function, and record all treatment-emergent adverse events.

-

Data Analysis: Use an appropriate statistical model (e.g., ANCOVA) to compare the change in CARS scores between the bumetanide and placebo groups, adjusting for baseline scores.

4.2 Protocol 2: In Vivo Kainic Acid Model of Seizures (Rodent) This protocol is based on methodologies used to evaluate anticonvulsant effects.[20]

-

Animal Preparation: Adult C57BL/6 mice are surgically implanted with electrodes for in vivo electroencephalogram (EEG) recording.

-

Drug Administration: Thirty minutes prior to seizure induction, administer bumetanide (e.g., 0.2 mg/kg, i.p.) or a vehicle control (e.g., saline).

-

Seizure Induction: Induce status epilepticus by intrahippocampal injection of kainic acid (KA).

-

EEG Recording: Continuously record EEG for a defined period (e.g., 4 hours) following KA injection to monitor epileptiform activity.

-

Data Analysis: Quantify seizure activity by measuring the total duration of ictal (seizure-like) events and the percentage of time the animal exhibits epileptiform activity. Compare results between bumetanide- and vehicle-treated groups using a t-test or Mann-Whitney U test.

4.3 Protocol 3: In Vitro Bidirectional Permeability Assay This protocol is designed to assess blood-brain barrier penetration and the impact of efflux transporters.[29]

-

Cell Culture: Culture a cell line (e.g., MDCK) stably overexpressing an efflux transporter of interest (e.g., human Organic Anion Transporter 3, OAT3) on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed.

-

Permeability Measurement:

-

Apical-to-Basolateral (A-B): Add bumetanide to the apical (top) chamber, representing the blood side of the blood-brain barrier.

-

Basolateral-to-Apical (B-A): Add bumetanide to the basolateral (bottom) chamber, representing the brain side.

-

-

Sampling: At designated time points, take samples from the receiver chamber and analyze the concentration of bumetanide using LC-MS/MS.

-

Efflux Ratio Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). A ratio ≥ 1.5 suggests the compound is a substrate for an active efflux transporter.

-

Inhibitor Studies: Repeat the assay in the presence of a known OAT3 inhibitor (e.g., probenecid) to confirm that the observed efflux is specific to the transporter.

Challenges and Future Directions

The primary obstacle to repurposing bumetanide for CNS disorders is its poor pharmacokinetic profile for brain delivery.[29] Bumetanide is highly ionized at physiological pH and exhibits high plasma protein binding (~98%), both of which limit its ability to cross the blood-brain barrier.[23] Furthermore, it is actively removed from the brain by efflux transporters like OAT3.[29]

References

- 1. Bumetanide | Side Effects, Dosage, Uses, and More [healthline.com]

- 2. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Off-Label Use of Bumetanide for Brain Disorders: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Bumetanide? [synapse.patsnap.com]

- 6. Frontiers | Off-Label Use of Bumetanide for Brain Disorders: An Overview [frontiersin.org]

- 7. Off-Label Use of Bumetanide for Brain Disorders: An Overview [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition mechanism of NKCC1 involves the carboxyl terminus and long-range conformational coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The bumetanide-sensitive Na-K-2Cl cotransporter NKCC1 as a potential target of a novel mechanism-based treatment strategy for neonatal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bumetanide for autism: Open‐label trial in six children - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Autism Eye - Drug trials halted on Bumetanide, which was hailed as promising treatment [autismeye.com]

- 14. Bumetanide oral solution for the treatment of children and adolescents with autism spectrum disorder: Results from two randomized phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Treating Schizophrenia With the Diuretic Bumetanide: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of bumetanide, a selective NKCC1 inhibitor, on hallucinations of schizophrenic patients; a double-blind randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lack of the effect of bumetanide, a selective NKCC1 inhibitor, in patients with schizophrenia: A double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Bumetanide reduces seizure progression and the development of pharmacoresistant status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ilae.org [ilae.org]

- 22. ilae.org [ilae.org]

- 23. A novel prodrug-based strategy to increase effects of bumetanide in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluation of bumetanide as a potential therapeutic agent for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of bumetanide as a potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Pharmacoepidemiology evaluation of bumetanide as a potential candidate for drug repurposing for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Diuretics in malignant effusions and edemas of generalized cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of Bumetanide's Effect on Ion Transport

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental mechanisms by which bumetanide, a potent loop diuretic, modulates ion transport across cellular membranes. It is designed to be a technical resource, offering detailed data, experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Inhibition of the Na-K-Cl Cotransporter (NKCC)

Bumetanide exerts its primary effect through the competitive inhibition of the Na-K-Cl cotransporter (NKCC), a membrane protein responsible for the electroneutral symport of one sodium (Na⁺), one potassium (K⁺), and two chloride (Cl⁻) ions across the cell membrane.[1][2] This inhibition disrupts the normal physiological functions of the NKCC in various tissues.

There are two main isoforms of the NKCC protein, each with distinct tissue distribution and physiological roles:

-

NKCC1: Found ubiquitously in the basolateral membrane of secretory epithelia and in various other cells, including neurons and vascular smooth muscle. It plays a crucial role in cell volume regulation and maintaining intracellular chloride concentration.[3][4]

-

NKCC2: Primarily located in the apical membrane of the thick ascending limb of the loop of Henle in the kidney.[4] It is the main target for the diuretic action of bumetanide, as its inhibition leads to a significant increase in the excretion of salt and water.[4]

Bumetanide binds to the extracellular entryway of the NKCC protein, physically obstructing the ion translocation pathway.[1] Structural studies have revealed that bumetanide wedges into a pocket, preventing the conformational changes necessary for ion transport.[1][5] Kinetic analyses have demonstrated that bumetanide competes with chloride for a common binding site on the transporter.

Quantitative Analysis of Bumetanide's Inhibitory Potency

The inhibitory potency of bumetanide is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the transporter's activity. The IC₅₀ can vary depending on the NKCC isoform, the species, and the experimental conditions.

| NKCC Isoform | Species/Cell Line | IC₅₀ (µM) | Reference |

| hNKCC1A | Xenopus oocytes | 0.945 | [6] |

| hNKCC1B | Xenopus oocytes | 0.842 | [6] |

| hNKCC2A | Xenopus oocytes | 4 | [4][7] |

hNKCC1A and hNKCC1B are splice variants of human NKCC1.

Signaling Pathways and Logical Relationships

The interaction between bumetanide and the NKCC transporter can be visualized as a direct inhibitory pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NKCC1 and NKCC2: The pathogenetic role of cation-chloride cotransporters in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for inhibition of the Cation-chloride cotransporter $\mathrm{NKCC1}$ by the diuretic drug bumetanide (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

Methodological & Application

In vitro assay protocol for testing Bumetanide efficacy

Application Note: In Vitro Efficacy of Bumetanide

Introduction

Bumetanide is a potent loop diuretic that exerts its effects by inhibiting the Na-K-Cl cotransporter (NKCC).[1][2][3] There are two main isoforms of this transporter: NKCC1, which is widely expressed in various tissues, and NKCC2, which is primarily found in the kidney.[4][5] Bumetanide's diuretic action stems from its blockade of NKCC2 in the thick ascending limb of the Loop of Henle, which prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased water excretion.[1][2][6] Beyond its diuretic effects, the inhibition of NKCC1 by bumetanide is a subject of research for its potential therapeutic applications in neurological disorders.[7][8]

This application note provides detailed protocols for two common in vitro assays to determine the efficacy of Bumetanide: a Thallium Flux Assay for measuring NKCC1 activity and a Cell Volume Regulation Assay. These assays are crucial for researchers in pharmacology and drug development to quantify the inhibitory effects of bumetanide and similar compounds on NKCC function.

Mechanism of Action: Bumetanide Inhibition of NKCC1

Bumetanide competitively binds to the chloride-binding site of the NKCC protein.[9][10] This prevents the cotransport of Na⁺, K⁺, and 2Cl⁻ ions into the cell, thereby reducing intracellular ion concentration and affecting downstream processes like cell volume regulation.[9][11]

Protocol 1: Thallium Flux Assay for NKCC1 Activity

This high-throughput fluorescence-based assay indirectly measures NKCC1 activity. Thallium (Tl⁺) acts as a surrogate for K⁺ and its influx through NKCC1 can be detected by a Tl⁺-sensitive fluorescent dye.[12][13] Inhibition of NKCC1 by bumetanide results in a decreased rate of Tl⁺ influx and a corresponding reduction in fluorescence.

Experimental Workflow

Materials and Reagents

-

HEK-293 cells stably expressing human NKCC1

-

96-well black, clear-bottom microplates

-

Thallium-sensitive dye kit (e.g., FluxOR™)

-

Assay Buffer (e.g., Chloride-free buffer)

-

Stimulation Buffer (containing Thallium sulfate)

-

Bumetanide stock solution (in DMSO)

-

Fluorescence plate reader with kinetic measurement capabilities

Detailed Protocol

-

Cell Seeding:

-

Culture HEK-293 cells expressing NKCC1 to ~95% confluency.

-

Trypsinize and seed the cells into a 96-well plate at an appropriate density to form a confluent monolayer overnight. Incubate at 37°C with 5% CO₂.[14]

-

-

Dye Loading:

-

Remove the culture medium from the wells.

-

Wash the cells once with Assay Buffer.

-

Prepare the Tl⁺-sensitive dye loading solution according to the manufacturer's instructions.

-

Add the loading solution to each well and incubate for 60-90 minutes at room temperature, protected from light.

-

-

Compound Incubation:

-

Prepare serial dilutions of Bumetanide in Assay Buffer. Include a vehicle control (DMSO) and a positive control (a known potent NKCC1 inhibitor).

-

After incubation, carefully remove the dye solution.

-

Add the Bumetanide dilutions to the respective wells and incubate for 10-20 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye.

-

Program the reader to add the Thallium-containing Stimulation Buffer and immediately begin kinetic reading for 90-120 seconds.

-

-

Data Analysis:

-

Determine the rate of Tl⁺ influx by calculating the initial slope of the fluorescence kinetic curve for each well.

-

Normalize the rates to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

-

Plot the normalized response against the logarithm of the Bumetanide concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell Volume Regulation Assay

This assay directly measures a key physiological function of NKCC1: cell volume regulation. Inhibition of NKCC1 by bumetanide under isotonic conditions leads to a net efflux of ions and water, resulting in a decrease in cell volume.[11][15]

Materials and Reagents

-

Cell line with high NKCC1 expression (e.g., rabbit ventricular myocytes, human saphenous vein endothelial cells)[11][15]

-

Glass-bottom culture dishes

-

Isotonic buffer (e.g., Hanks' Balanced Salt Solution)

-

Bumetanide stock solution (in DMSO)

-

Inverted microscope with a high-resolution camera

-

Image analysis software (e.g., ImageJ)

Detailed Protocol

-

Cell Preparation:

-

Seed cells on glass-bottom dishes and allow them to adhere and grow for 24-48 hours.

-

Prior to the experiment, replace the culture medium with isotonic buffer and allow the cells to equilibrate for 30 minutes.

-

-

Image Acquisition (Baseline):

-

Place the dish on the microscope stage.

-

Acquire initial (baseline) images of several representative cells.

-

-

Bumetanide Treatment:

-

Carefully add Bumetanide to the dish to achieve the desired final concentration (e.g., 1 µM, 10 µM).[11]

-

Begin timing the exposure immediately.

-

-

Time-Lapse Imaging:

-

Acquire images of the same cells at regular intervals (e.g., every 2 minutes) for a total duration of 10-20 minutes.

-

-

Data Analysis:

-

Use image analysis software to measure the cross-sectional area or volume of the cells at each time point.

-

Calculate the relative change in cell volume compared to the baseline measurement for each cell.

-

Average the results from multiple cells for each condition.

-

Data Presentation: Expected Results

The efficacy of Bumetanide can be quantified and compared across different assays and conditions. The data should be summarized in clear, tabular formats.

Table 1: Inhibitory Potency of Bumetanide on NKCC Activity

| Assay Type | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Ion Flux | Duck Red Blood Cells | IC50 | ~0.06 µM | [10] |

| Ion Flux | Human NKCC2A (Oocytes) | IC50 | 4 µM | [4][5] |

| Ca²⁺ Influx (indirect) | Primary Neurons | % Inhibition (10 µM) | 51.9% | [16][17] |

| Cl⁻ Influx | N/A | % Inhibition (10 µM) | 58.8% |[16][17] |

Table 2: Effect of Bumetanide on Cell Volume

| Cell Type | Bumetanide Conc. | Exposure Time | Relative Cell Volume | Reference |

|---|---|---|---|---|

| Rabbit Ventricular Myocytes | 1 µM | 10 min | 0.87 ± 0.01 | [11] |

| Rabbit Ventricular Myocytes | 10 µM | 10 min | 0.82 ± 0.04 |[11] |

References

- 1. What is the mechanism of Bumetanide? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. Bumetanide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. [The loop diuretic bumetanide as a tool in physiology and pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bumetanide inhibits (Na + K + 2Cl) co-transport at a chloride site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of cellular volume in rabbit ventricular myocytes: bumetanide, chlorothiazide, and ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aurorabiomed.com [aurorabiomed.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Administration of Bumetanide in Animal Models of Epilepsy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bumetanide, a selective inhibitor of the Na-K-Cl cotransporter 1 (NKCC1), in various animal models of epilepsy. The protocols and data presented are intended to guide researchers in designing and conducting experiments to evaluate the potential of bumetanide as an anticonvulsant or disease-modifying agent.

Bumetanide's mechanism of action in the context of epilepsy is centered on its ability to modulate chloride homeostasis in neurons.[1][2] In many forms of epilepsy, particularly in the developing brain and after seizure-induced neuronal injury, the expression and function of NKCC1 are upregulated.[3] This leads to an accumulation of intracellular chloride, causing GABAergic signaling to become excitatory instead of inhibitory. By blocking NKCC1, bumetanide aims to restore the inhibitory action of GABA and thereby reduce neuronal hyperexcitability and seizure activity.[1][4]

However, the efficacy of bumetanide in preclinical studies has shown variability, with some studies demonstrating significant anticonvulsant effects while others report limited or no efficacy.[5][6] This variability may be attributed to differences in animal models, species, age of animals, and the pharmacokinetic properties of bumetanide, such as its poor brain penetration and rapid metabolism in rodents.[7][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of bumetanide in various animal models of epilepsy.

Table 1: Effects of Bumetanide on Seizure Parameters in the Kainic Acid (KA) Model in Adult Mice

| Parameter | Vehicle Control | Bumetanide (0.2 mg/kg, i.p.) | Bumetanide (2.0 mg/kg, i.p.) | Reference |

| Duration of Epileptiform Events (min) | 6.02 ± 1.1 | 3.9 ± 0.3 | 3.6 ± 0.6 | [1] |

| Percent Time in Epileptiform Activity | 76.9 ± 2.9% | 64.1 ± 2.9% | 58.0 ± 0.2% | [1] |

| Duration of High-Frequency Ictal Events (min) | 1.5 ± 0.2 | 0.59 ± 0.05 | 0.65 ± 0.05 | [1] |

| Percent Time in Ictal-Like Activity | 27.9 ± 5.6% | 8.58 ± 0.95% | 10.7 ± 2.2% | [1] |

Table 2: Effects of Intrahippocampal Bumetanide in the Kainic Acid (KA) Model in Adult Mice

| Parameter | Vehicle Control | Bumetanide (54.8 µM, 500 nl) | Reference |

| Latency to Onset of Epileptiform Activity (min) | 1.9 ± 0.3 | 21.9 ± 11.4 | [1] |

| Duration of Epileptiform Events (min) | 5.1 ± 0.7 | 2.8 ± 0.6 | [1] |

| Total Time in Epileptiform Activity | 86.9 ± 3.6% | 43.8 ± 10.3% | [1] |

Table 3: Effects of Bumetanide on Seizure Parameters in the Pilocarpine Model in Adult Mice

| Parameter | Vehicle Control | Bumetanide (0.2 mg/kg, i.p.) | Reference |

| Duration of Epileptiform Activity (min) | 80.5 ± 8.3 | 39.1 ± 9.5 | [1] |

| Percent Time in Epileptiform Activity | 42.8 ± 4.9% | 20.7 ± 5.2% | [1] |

Table 4: Effects of Bumetanide in Combination with Phenobarbital in the Pilocarpine Model in Rats

| Treatment Group | NKCC1 Expression (Relative to Control) | NKCC1/KCC2 Ratio (Relative to Control) | Reference |

| Epileptic Control | Increased | Increased | [4] |

| Bumetanide | Decreased | Decreased | [4] |

| Phenobarbital + Bumetanide | Significantly Decreased | Significantly Decreased | [4] |

Signaling Pathway and Experimental Workflow Diagrams

Bumetanide's Mechanism of Action in Epilepsy.

Experimental Workflow for Bumetanide Administration.

Experimental Protocols

Protocol 1: Systemic Administration of Bumetanide in the Kainic Acid (KA) Mouse Model of Temporal Lobe Epilepsy

Objective: To assess the anticonvulsant effects of systemically administered bumetanide on KA-induced seizures in adult mice.

Materials:

-

Adult male C57BL/6 mice

-

Kainic acid (KA)

-

Bumetanide

-

Vehicle (e.g., saline, DMSO)

-

EEG recording system (e.g., PowerLab, LabChart Pro)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation and EEG Electrode Implantation:

-

Anesthetize the mice according to approved institutional protocols.

-

Using a stereotaxic apparatus, surgically implant EEG electrodes over the hippocampus or cortex.

-

Allow the animals to recover from surgery for a minimum of 7 days.

-

-

Bumetanide Administration:

-

Seizure Induction:

-

Induce status epilepticus by administering KA (20 mg/kg, i.p.).[1]

-

-

EEG Recording and Analysis:

-

Record EEG activity for at least 2 hours following KA administration.[1]

-

Analyze the EEG recordings to quantify seizure parameters, including the duration of epileptiform events, the percentage of time spent in epileptiform activity, the duration of high-frequency ictal events, and the percentage of time in ictal-like activity.[1]

-

Protocol 2: Intrahippocampal Administration of Bumetanide in the Kainic Acid (KA) Mouse Model

Objective: To evaluate the direct central effects of bumetanide on KA-induced seizures.

Materials:

-

Same as Protocol 1, with the addition of a guide cannula for intrahippocampal injection.

Procedure:

-

Animal Preparation and Cannula Implantation:

-

During the EEG electrode implantation surgery, stereotaxically implant a guide cannula targeting the hippocampus.

-

Allow for a recovery period of at least 7 days.

-

-

Bumetanide Administration:

-

Seizure Induction:

-

Induce seizures by intrahippocampal administration of KA (18.8 mM, 500 nl).[1]

-

-

EEG Recording and Analysis:

-

Record and analyze EEG data as described in Protocol 1, paying close attention to the latency to seizure onset.[1]

-

Protocol 3: Bumetanide Administration in the Pilocarpine Rat Model of Temporal Lobe Epilepsy

Objective: To investigate the effects of bumetanide, alone or in combination with other antiepileptic drugs, on spontaneous recurrent seizures and molecular markers in a chronic epilepsy model.

Materials:

-

Adult male Wistar rats

-

Pilocarpine hydrochloride

-

Scopolamine methyl nitrate

-

Bumetanide

-

Phenobarbital (optional, for combination studies)

-

Video-EEG monitoring system

-

Reagents for RT-PCR (for NKCC1 and KCC2 expression analysis)

Procedure:

-

Induction of Status Epilepticus (SE):

-

Pre-treat rats with scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.

-

30 minutes later, induce SE with pilocarpine hydrochloride (350 mg/kg, i.p.).

-

Monitor animals for behavioral signs of SE.

-

-

Chronic Treatment:

-

Monitoring of Spontaneous Recurrent Seizures:

-

During the chronic treatment phase, continuously monitor the animals using video-EEG to record spontaneous recurrent seizures.

-

Analyze the frequency, duration, and severity of seizures.

-

-

Molecular Analysis:

Considerations and Future Directions

-

Pharmacokinetics: Given the poor brain penetration of bumetanide, researchers should consider strategies to enhance its central nervous system bioavailability, such as the use of prodrugs or co-administration with inhibitors of its metabolism.[7][10]

-

Dose-Response and Timing: The optimal dose and timing of bumetanide administration may vary depending on the epilepsy model and the specific research question.

-

Age-Specificity: The effects of bumetanide can be age-dependent, with some studies suggesting more pronounced effects in immature animals.[5][11]

-

Combination Therapy: Investigating bumetanide in combination with conventional antiepileptic drugs is a promising area of research, as it may restore the efficacy of GABAergic drugs in pharmacoresistant epilepsy.[4]

These application notes and protocols provide a foundation for researchers to explore the role of bumetanide in epilepsy. Careful experimental design and consideration of the factors outlined above will be crucial for obtaining reliable and translatable results.

References

- 1. Bumetanide reduces seizure progression and the development of pharmacoresistant status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Off-Label Use of Bumetanide for Brain Disorders: An Overview [frontiersin.org]

- 3. Disease-Modifying Effects of Phenobarbital and the NKCC1 Inhibitor Bumetanide in the Pilocarpine Model of Temporal Lobe Epilepsy | Journal of Neuroscience [jneurosci.org]

- 4. Effect of Co-administration of Bumetanide and Phenobarbital on Seizure Attacks in Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of bumetanide on neonatal seizures: A systematic review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Consequences of inhibition of bumetanide metabolism in rodents on brain penetration and effects of bumetanide in chronic models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bumetanide for neonatal seizures: No light in the pharmacokinetic/dynamic tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bumetanide for neonatal seizures: No light in the pharmacokinetic/dynamic tunnel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel prodrug-based strategy to increase effects of bumetanide in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Age- and dose-specific anticonvulsant action of bumetanide in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Optimal Bumetanide Concentration for Cell Culture Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetanide is a potent loop diuretic that primarily functions by inhibiting the Na+-K+-Cl- cotransporter 1 (NKCC1).[1][2] This transporter is crucial for maintaining cellular volume and ion homeostasis in various cell types.[3] Beyond its diuretic effects, bumetanide is increasingly utilized as a research tool to investigate the role of NKCC1 in diverse physiological and pathological processes, including neuronal development, cancer cell proliferation, and inflammatory responses.[2][3][4] Determining the optimal concentration of bumetanide is a critical first step for in vitro studies to ensure specific and reproducible results while minimizing off-target effects and cytotoxicity.

This application note provides a detailed guide for researchers to determine the optimal bumetanide concentration for their specific cell culture model. It outlines a systematic approach, from initial dose-range finding to the assessment of cytotoxicity and functional effects, ensuring the selection of a concentration that is both effective and minimally toxic.

Mechanism of Action

Bumetanide exerts its effects by binding to the chloride-binding site of the NKCC1 cotransporter, thereby blocking the transport of sodium, potassium, and chloride ions across the cell membrane.[5][6] It is a selective inhibitor of NKCC1 over the kidney-specific isoform NKCC2, with reported IC50 values for human NKCC1A around 0.68 µM.[1] Inhibition of NKCC1 can lead to various downstream cellular effects, including alterations in cell volume, cell cycle progression, and modulation of signaling pathways such as p38 MAPK and mTORC1.[3][4]

Experimental Protocols

Preparation of Bumetanide Stock Solution

Proper preparation of the bumetanide stock solution is crucial for accurate and reproducible experiments.

Materials:

-

Bumetanide powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Pipettes and sterile filter tips

Protocol:

-

Calculate the required amount of bumetanide powder to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. Bumetanide has a high solubility in DMSO, up to 73 mg/mL (200.31 mM).[1]

-

Weigh the bumetanide powder accurately and dissolve it in the appropriate volume of DMSO.

-

Ensure complete dissolution by vortexing or gentle warming.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. Fresh DMSO is recommended as moisture can reduce solubility.[1]

Determining the Optimal Concentration: A Step-by-Step Approach

The following workflow outlines a systematic process for identifying the optimal bumetanide concentration for your cell culture studies.

Caption: Experimental workflow for optimal bumetanide concentration determination.

The initial experiment aims to identify a broad range of bumetanide concentrations that elicit a biological response and to observe any overt signs of cytotoxicity.

Protocol:

-